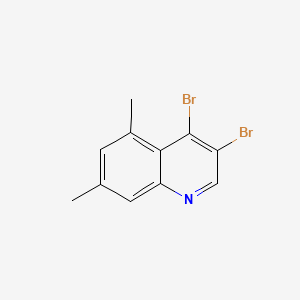

3,4-Dibromo-5,7-dimethylquinoline

Description

3,4-Dibromo-5,7-dimethylquinoline (CAS: 1208501-75-0) is a halogenated quinoline derivative featuring bromine atoms at the 3- and 4-positions and methyl groups at the 5- and 7-positions of the quinoline scaffold. Quinoline derivatives are widely studied due to their applications in pharmaceuticals, agrochemicals, and materials science . The bromine substituents enhance electrophilic reactivity and intermolecular interactions (e.g., halogen bonding), while the methyl groups influence steric effects and solubility . Its structural complexity and functionalization make it a candidate for exploring supramolecular architectures and catalytic processes .

Properties

CAS No. |

1210901-34-0 |

|---|---|

Molecular Formula |

C11H9Br2N |

Molecular Weight |

315.008 |

IUPAC Name |

3,4-dibromo-5,7-dimethylquinoline |

InChI |

InChI=1S/C11H9Br2N/c1-6-3-7(2)10-9(4-6)14-5-8(12)11(10)13/h3-5H,1-2H3 |

InChI Key |

FCNMUGPVUBIZQA-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C2C(=C1)N=CC(=C2Br)Br)C |

Synonyms |

3,4-Dibromo-5,7-dimethylquinoline |

Origin of Product |

United States |

Comparison with Similar Compounds

2-Bromo-4,7-dimethylquinoline (CAS: 103858-48-6)

- Structure : Single bromine at the 2-position, methyl groups at 4 and 7.

- Properties : The bromine’s position alters electronic distribution, reducing steric hindrance compared to 3,4-dibromo derivatives. This may enhance reactivity in cross-coupling reactions.

- Applications : Used as a building block in organic synthesis, but its lower halogen density limits halogen-bond-driven crystallinity .

4,7-Dibromo-6-methylquinoline (CAS: 1189107-21-8)

- Structure : Bromines at 4 and 7, methyl at 6.

- Properties: The symmetric bromination pattern (4,7) may favor π-π stacking, while the methyl group at 6 introduces steric constraints. Molecular weight (300.98 g/mol) is lower than 3,4-dibromo-5,7-dimethylquinoline due to fewer methyl groups .

3,4-Dichloro-6,7-dimethylquinoline (CAS: 1204811-00-6)

8-Hydroxy-5,7-dimethylquinolin-1-ium Chloride Dihydrate

- Structure : Hydroxy group at 8, methyl at 5 and 7, protonated N1.

- Properties: The hydroxy group enables extensive hydrogen bonding (O–H···Cl, N–H···O), forming layered crystal structures. π-π interactions (3.52–3.78 Å) stabilize the lattice, a feature less pronounced in non-hydroxylated quinolines .

Physicochemical and Functional Comparisons

| Compound | Molecular Formula | Molecular Weight (g/mol) | Halogen Type/Position | Methyl Positions | Key Interactions |

|---|---|---|---|---|---|

| 3,4-Dibromo-5,7-dimethylquinoline | C₁₁H₉Br₂N | 367.91 (calculated) | Br (3,4) | 5,7 | Halogen bonding, π-π |

| 2-Bromo-4,7-dimethylquinoline | C₁₁H₁₀BrN | 236.11 | Br (2) | 4,7 | Limited halogen bonding |

| 4,7-Dibromo-6-methylquinoline | C₁₀H₇Br₂N | 300.98 | Br (4,7) | 6 | π-π stacking |

| 3,4-Dichloro-6,7-dimethylquinoline | C₁₁H₉Cl₂N | 226.10 | Cl (3,4) | 6,7 | Weak halogen bonding |

- Reactivity: Brominated quinolines (e.g., 3,4-dibromo-5,7-dimethylquinoline) exhibit higher electrophilicity than chlorinated analogs, favoring nucleophilic substitution .

- Crystallinity: Hydroxy-containing derivatives (e.g., 8-hydroxy-5,7-dimethylquinolinium chloride) form hydrogen-bonded networks, while brominated quinolines rely on halogen and π-π interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.